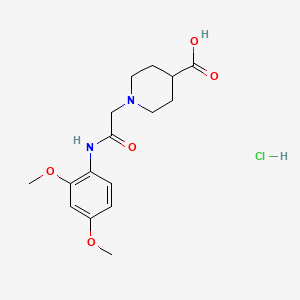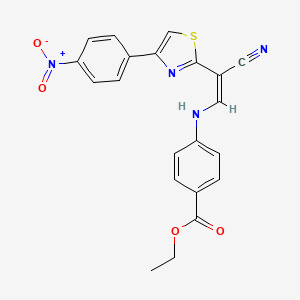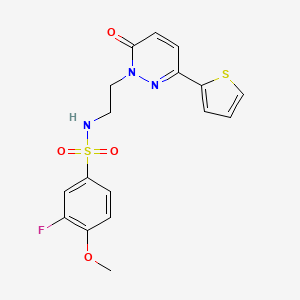
3-fluoro-4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions that incorporate specific functional groups into the molecule. A study by Gul et al. (2016) describes a synthesis approach for creating sulfonamide compounds that could potentially be adapted for the compound , emphasizing the role of substituted benzaldehydes and hydrazinobenzenesulfonamide in forming complex sulfonamide structures (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives reveals significant insights into their chemical behavior. Rodrigues et al. (2015) investigated the crystal structures of closely related molecules, highlighting the importance of C—H⋯πaryl and C—H⋯O interactions in determining the molecule's supramolecular architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
The reactivity of benzenesulfonamide derivatives is influenced by their functional groups. For instance, Yasui et al. (2011) discuss the use of a fluorinating reagent to introduce fluorine atoms into the molecule, potentially affecting the reactivity and chemical properties of benzenesulfonamides, including the target compound (Yasui et al., 2011).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystallinity, are closely linked to their molecular structure. The study by Jacobs et al. (2013) on different N-[2-(pyridin-2-yl)ethyl]-derivatives provides insights into how variations in the molecular structure can impact these physical properties, which might be relevant for understanding the physical characteristics of the compound (Jacobs et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is crucial for benzenesulfonamide derivatives. Research by Gao et al. (2014) on the synthesis of a novel potential PET selective radioligand explores these aspects, shedding light on how specific substitutions on the benzenesulfonamide core can influence its chemical behavior (Gao et al., 2014).
Scientific Research Applications
Antimicrobial Activity : Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Such compounds show potential in addressing microbial resistance and developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Photodynamic Therapy for Cancer Treatment : Research indicates that benzenesulfonamide derivatives can be used in photodynamic therapy, particularly in the treatment of cancer. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors : Certain benzenesulfonamides have been tested for their inhibitory activity against carbonic anhydrase enzymes, showing potential for use in anti-tumor activity studies (Gul et al., 2016).
Idiopathic Pulmonary Fibrosis Treatment : Related benzenesulfonamide compounds have been claimed for use in treating idiopathic pulmonary fibrosis. These compounds have undergone Phase I clinical trials, indicating their potential therapeutic use (Norman, 2014).
Fluorophore Development for Zinc(II) Detection : Research has been conducted on the development of zinc(II) specific fluorophores using benzenesulfonamide derivatives. These fluorophores are significant in studying intracellular Zn2+ due to their strong fluorescence when bound by Zn2+ (Kimber et al., 2001).
Antifungal and Antibacterial Activity : Novel chromone-pyrimidine coupled derivatives, including those with benzenesulfonamide moieties, have shown significant antifungal and antibacterial activity. This suggests their potential as antimicrobial agents (Tiwari et al., 2018).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S2/c1-25-15-6-4-12(11-13(15)18)27(23,24)19-8-9-21-17(22)7-5-14(20-21)16-3-2-10-26-16/h2-7,10-11,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIOZOLKDPLINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

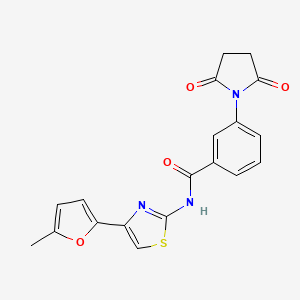

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)
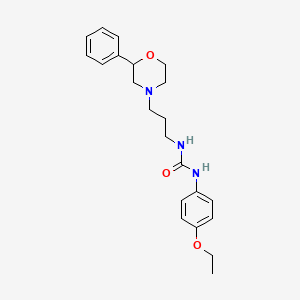
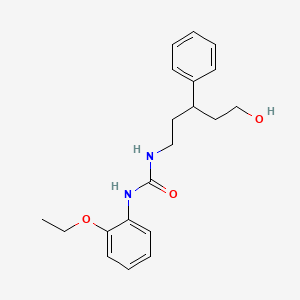
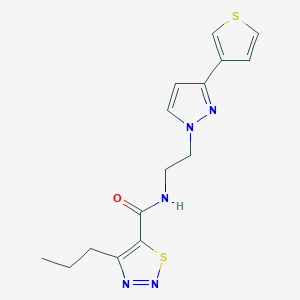
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)
